3-Fluoroisonicotinoyl chloride
Description
3-Fluoroisonicotinoyl chloride is a fluorinated derivative of isonicotinic acid, characterized by a fluorine substituent at the 3-position of the pyridine ring and a reactive acyl chloride group at the 4-position. This compound is a key intermediate in pharmaceutical and agrochemical synthesis, where its electron-withdrawing fluorine atom enhances electrophilicity and influences regioselectivity in coupling reactions .
Properties
IUPAC Name |
3-fluoropyridine-4-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO/c7-6(10)4-1-2-9-3-5(4)8/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOJGWAJXHRDHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Fluoroisonicotinoyl chloride can be synthesized through various methods. One common method involves the reaction of 3-fluoroisonicotinic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the acid is dissolved in an appropriate solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux, and the resulting this compound is purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions can help in scaling up the production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoroisonicotinoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-fluoroisonicotinic acid and hydrochloric acid.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Dichloromethane, tetrahydrofuran, and toluene are commonly used solvents.
Major Products:
Amides and Esters: Formed through nucleophilic substitution.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
Chemistry: 3-Fluoroisonicotinoyl chloride is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of heterocyclic compounds and other complex molecules.
Biology and Medicine: In pharmaceutical research, this compound is used to synthesize potential drug candidates. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties .
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals. Its ability to form stable derivatives makes it useful in various industrial applications.
Mechanism of Action
The mechanism of action of 3-fluoroisonicotinoyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic applications to form new chemical bonds and create complex molecules .
Comparison with Similar Compounds
3-Fluoroisonicotinaldehyde (CAS 40273-47-0)
- Structural Similarities : Both compounds share the 3-fluoro-4-substituted pyridine backbone.
- Functional Group Differences: The aldehyde group in 3-Fluoroisonicotinaldehyde contrasts with the acyl chloride in 3-Fluoroisonicotinoyl chloride, leading to divergent reactivity. Aldehydes undergo nucleophilic additions (e.g., Grignard reactions), while acyl chlorides participate in nucleophilic acyl substitutions (e.g., amidation, esterification) .
- Applications : 3-Fluoroisonicotinaldehyde is used in synthesizing fluorinated ligands and bioactive molecules, whereas the chloride variant is more reactive and suited for rapid derivatization in drug discovery .
3-Chloro-N-phenyl-phthalimide
- Structural Differences : Contains a chloro-substituted isoindoline-1,3-dione ring system instead of a pyridine core.
- Reactivity: The chloro group in this compound facilitates nucleophilic aromatic substitution (e.g., Suzuki couplings), whereas the fluorine in this compound enhances stability against hydrolysis and directs electrophilic attacks to specific ring positions .
- Applications: Used as a monomer for polyimides, contrasting with the fluorinated pyridine’s role in small-molecule drug intermediates .
3-Fluorobenzenesulfonyl Chloride (CAS 701-27-9)
- Functional Group Comparison : The sulfonyl chloride group (–SO₂Cl) is bulkier and more electron-withdrawing than the acyl chloride (–COCl).
- Reactivity: Sulfonyl chlorides are prone to hydrolysis but are critical in forming sulfonamides (antimicrobial agents). Acyl chlorides, like this compound, are more reactive in forming esters and amides under milder conditions .
- Thermal Stability : Fluorinated sulfonyl chlorides decompose at higher temperatures (~200°C) compared to acyl chlorides, which are typically stored at lower temperatures to prevent degradation .
Research Findings and Trends
- Fluorine vs. Chlorine Effects: Fluorine’s electronegativity increases the electron deficiency of the pyridine ring in this compound compared to chloro analogs, enhancing its reactivity in cross-coupling reactions .
- Stability: Fluorinated acyl chlorides exhibit greater hydrolytic stability than their non-fluorinated counterparts, enabling storage at ambient conditions for short periods .
- Synthetic Utility: this compound is preferred over sulfonyl chlorides in peptide mimetic synthesis due to its lower steric hindrance and higher yields in amide bond formation .
Biological Activity
3-Fluoroisonicotinoyl chloride, a fluorinated derivative of isonicotinoyl chloride, has garnered attention in recent years due to its potential biological activities. This compound is characterized by the presence of a fluorine atom at the 3-position of the isonicotinoyl moiety, which may influence its reactivity and biological interactions. This article aims to explore the biological activity of this compound, detailing its synthesis, mechanisms of action, and various biological effects based on recent research findings.
Synthesis and Characterization
This compound can be synthesized through various methods involving the reaction of 3-fluoropyridine derivatives with acyl chlorides. The introduction of the fluorine atom enhances the compound's reactivity, making it a valuable intermediate for further chemical modifications. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of synthesized compounds.
Table 1: Synthesis Methods of this compound
| Method | Reactants | Conditions | Yield |
|---|---|---|---|
| Method A | 3-Fluoropyridine + Acyl Chloride | Reflux in organic solvent | High |
| Method B | 3-Fluoropyridine + Thionyl Chloride | Room temperature | Moderate |
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated that this compound can induce apoptosis in various cancer cell lines, including HCT-8 and HT-29. The mechanism involves the activation of caspases, particularly caspase-3 and caspase-7, leading to programmed cell death.
Case Study: Apoptotic Induction in Cancer Cells
In a study evaluating the effects of this compound on HCT-8 cells, researchers observed:
- Apoptosis Rate : 54% after 72 hours of treatment.
- Gene Expression : Increased expression of pro-apoptotic genes (caspases) was noted, indicating a strong apoptotic response.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various pathogens. In particular, it has been tested against Gram-positive and Gram-negative bacteria, with results indicating significant inhibition.
Table 2: Antimicrobial Activity of this compound
| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 32 |
| Staphylococcus aureus | 18 | 16 |
| Pseudomonas aeruginosa | 20 | 8 |
The biological activity of this compound can be attributed to its ability to interact with cellular pathways involved in apoptosis and microbial inhibition. The presence of the acyl chloride group allows for nucleophilic attack by cellular components, leading to disruption in cellular functions.
Structure-Activity Relationship (SAR)
The incorporation of fluorine into the isonicotinoyl framework appears to enhance both antitumor and antimicrobial activities compared to non-fluorinated analogs. Structure-activity relationship studies suggest that variations in substituents at different positions significantly impact biological efficacy.
Table 3: Structure-Activity Relationship Summary
| Compound | Substituent Position | Biological Activity |
|---|---|---|
| Isonicotinoyl Chloride | None | Low activity |
| 2-Fluoroisonicotinoyl Chloride | Position 2 | Moderate activity |
| This compound | Position 3 | High antitumor & antimicrobial activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
